molecular formula C12H18N2 B148959 1-(4-Methylbenzyl)piperazine CAS No. 23173-57-1

1-(4-Methylbenzyl)piperazine

Cat. No. B148959
CAS RN: 23173-57-1
M. Wt: 190.28 g/mol
InChI Key: RNAXUUAJNMDESG-UHFFFAOYSA-N
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Patent
US08916705B2

Procedure details

Synthesized according to General Procedure A: 4-methylbenzyl chloride (4{13}, 6.1 mL, 46.2 mmol, 1 equiv.), piperazine (23.9 g, 277.4 mmol, 6 equiv.), THF (100.9 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{13} (6.56 g, 96%) as a white solid. 1H-NMR (500 MHz, CDCl3): δ 7.18 (d, 2H, J=8.0 Hz), 7.09 (d, 2H, J=7.5 Hz), 3.42 (s, 2H), 2.84 (t, 4H, J=5.0 Hz), 2.37 (br s, 4H), 2.31 (s, 3H), 1.54 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 136.3, 134.7, 129.0, 128.6, 63.2, 54.3, 45.9, 20.9.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step Two
Name
Quantity
100.9 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Cl)=[CH:4][CH:3]=1.[NH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1>C1COCC1>[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
6.1 mL
Type
reactant
Smiles
CC1=CC=C(CCl)C=C1
Step Two
Name
Quantity
23.9 g
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
100.9 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
CUSTOM
Type
CUSTOM
Details
Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH)
CUSTOM
Type
CUSTOM
Details
afforded 5{13} (6.56 g, 96%) as a white solid

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(CN2CCNCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.